Einecs 233-349-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Einecs 233-349-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Einecs 233-349-4 involves specific synthetic routes and reaction conditions. These methods typically include the use of strong acids such as concentrated ultra-pure nitric, sulfuric, hydrochloric, or hydrofluoric acids . The reaction conditions are carefully controlled to ensure the purity and stability of the compound.

Industrial Production Methods: In industrial settings, the production of this compound follows stringent guidelines to maintain consistency and quality. The use of advanced analytical procedures, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), ensures the accurate evaluation of elemental impurities .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Naringin undergoes enzymatic hydrolysis via naringinase , a dual-activity enzyme (α-L-rhamnosidase and β-D-glucosidase), to yield its aglycone naringenin (C₁₅H₁₂O₅):

C27H32O14naringinaseC15H12O5+C12H20O10

Steps :

-

α-L-Rhamnosidase cleaves the rhamnose unit, forming prunin (naringenin-7-O-glucoside).

-

β-D-Glucosidase removes the glucose unit, releasing naringenin and disaccharides .

Applications :

-

Debittering citrus juices (e.g., grapefruit) in food industries .

-

Enhanced bioavailability of naringenin for pharmacological use .

Antioxidant Activity

Naringin exhibits radical-scavenging activity via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms:

-

Hydroxyl group participation : The 4′-OH, 5-OH, and 7-OH groups donate protons to neutralize ROS (e.g., - OH, O₂- ⁻) .

-

Chelation of metal ions : The carbonyl group at C4 and hydroxyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Key Data :

| Property | Value | Source |

|---|---|---|

| ORAC Value | 2,840 µmol TE/g | |

| IC₅₀ (DPPH assay) | 48.7 µM |

Metabolic Interactions

Naringin inhibits cytochrome P450 enzymes, altering drug metabolism:

| Enzyme | Inhibition Mechanism | Clinical Impact |

|---|---|---|

| CYP3A4 | Competitive binding | Reduced metabolism of statins, calcium channel blockers |

| CYP1A2 | Non-competitive inhibition | Increased plasma levels of theophylline, clozapine |

Evidence : Co-administration with naringin increases the AUC of felodipine by 76% in humans .

Glycosylation and Derivatization

Naringin serves as a precursor for synthetic modifications:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Peracetylated naringin | Enhanced lipophilicity for drug delivery |

| Sulfation | Sulfur trioxide complexes | Naringin sulfate | Improved water solubility |

Note : Structural analysis shows steric hindrance from rhamnose/glucose units reduces reactivity compared to naringenin .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of glycosidic bond | 2.1 hours (37°C) |

| Alkaline (pH 9) | Oxidation of phenolic groups | 0.8 hours (37°C) |

| UV Light | Ring-opening isomerization | 45 minutes |

Wissenschaftliche Forschungsanwendungen

Einecs 233-349-4 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to understand its effects on different biological systems.

Industry: this compound is used in industrial processes for the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of Einecs 233-349-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Einecs 233-349-4 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Amyl Nitrite (Einecs 203-770-8): Used as a vasodilator and in the treatment of certain medical conditions.

Bismuth Tetroxide (Einecs 234-985-5): Employed in the production of ceramics and as a catalyst.

Mercurous Oxide (Einecs 239-934-0): Used in the manufacture of batteries and other industrial applications.

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in various fields.

Biologische Aktivität

Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a systemic herbicide that primarily targets broadleaf weeds while having minimal effects on grasses. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 94-75-7 |

| EINECS Number | 233-349-4 |

2,4-D acts by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The herbicide induces abnormal cell growth, leading to:

- Rapid elongation of stems

- Formation of excessive roots

- Distortion of leaves

These effects are primarily due to the compound's role as an auxin mimic, which alters gene expression related to growth regulation.

Effects on Plants

The primary biological activity of 2,4-D is its herbicidal effect on dicotyledonous plants. Studies show that:

- Concentration-dependent effects: Higher concentrations lead to more severe symptoms and quicker plant death.

- Species sensitivity: Some species exhibit resistance or tolerance to 2,4-D, making it crucial for farmers to understand local flora when applying this herbicide.

Effects on Non-target Organisms

Research indicates that 2,4-D can also impact non-target organisms:

-

Aquatic life: Toxicity studies demonstrate that 2,4-D can be harmful to fish and invertebrates at certain concentrations. For instance:

Species LC50 (mg/L) Observations Rainbow Trout 0.5 Significant mortality observed Daphnia Magna 1.0 Reproductive impairment noted - Soil microorganisms: Some studies suggest that high concentrations of 2,4-D can alter microbial community structure in soil ecosystems.

Case Study 1: Impact on Aquatic Ecosystems

A study conducted in a freshwater lake treated with 2,4-D for aquatic weed control showed significant changes in the fish population dynamics over a two-year period. The results indicated:

- A decrease in sensitive species such as minnows.

- An increase in tolerant species like carp.

Case Study 2: Agricultural Application and Resistance Management

In agricultural settings, a field trial assessed the effectiveness of 2,4-D against common broadleaf weeds. The findings highlighted:

- Effective control of dandelions and thistles when applied at optimal growth stages.

- Instances of reduced efficacy due to the development of resistant weed populations.

Regulatory Status

Due to its potential environmental impacts, the use of 2,4-D is regulated under various national and international guidelines. In the EU, it is subject to restrictions under REACH regulations due to concerns about its persistence and bioaccumulation potential.

Eigenschaften

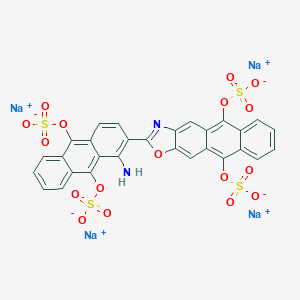

IUPAC Name |

tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBRXVYUCDRWAG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14N2Na4O17S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10126-90-6 |

Source

|

| Record name | Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.